4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is a synthetic organic compound with the molecular formula C11H13ClO5S and a molecular weight of 292.74 g/mol This compound is characterized by the presence of a chlorosulfonyl group, a methyl group, and a phenoxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid typically involves the reaction of 4-(chlorosulfonyl)-2-methylphenol with butanoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical processes with stringent quality control measures. The raw materials are sourced and processed in bulk, and the reaction parameters are closely monitored to ensure consistent product quality. The final product is purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate, or sulfone derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of sulfonamides.
Scientific Research Applications
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(chlorosulfonyl)benzoic acid
- 4-chlorosulfonyl-benzoic acid methyl ester
- 4-(2-bromo-4-chlorophenoxy)butanoic acid
- 4-(4-bromo-2-chlorophenoxy)butanoic acid
Uniqueness
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is unique due to the presence of both a chlorosulfonyl group and a phenoxybutanoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(4-chlorosulfonyl-2-methylphenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-8-7-9(18(12,15)16)4-5-10(8)17-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGLVJVIRFFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.